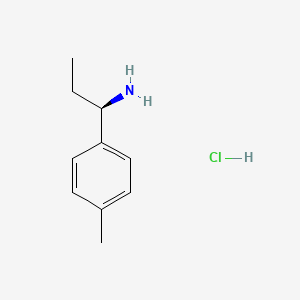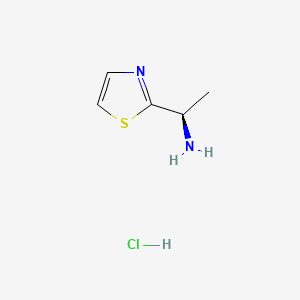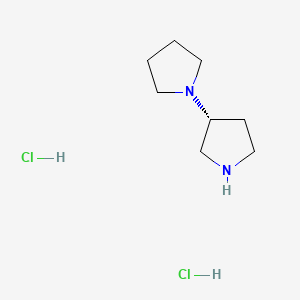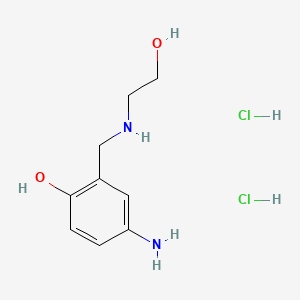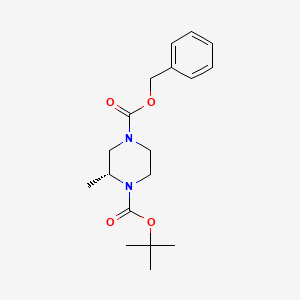
(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate” is a chemical compound with the molecular formula C18H26N2O4 . It is used in the field of chemistry, particularly in asymmetric synthesis and as a chiral building block .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Unfortunately, the specific synthesis process is not detailed in the available resources .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of heterocyclic building blocks, aryls, and amides . The compound has a molecular weight of 334.41 .Chemical Reactions Analysis
The specific chemical reactions involving “®-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate” are not detailed in the available resources .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP2C19, CYP2C9, and CYP2D6 . The compound has a Log Po/w (iLOGP) of 3.86 . It is soluble, with a solubility of 0.152 mg/ml .Aplicaciones Científicas De Investigación
DNA Minor Groove Binding
(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate is structurally related to N-methyl piperazine derivatives which are known to bind strongly to the minor groove of double-stranded B-DNA, particularly to AT-rich sequences. Hoechst 33258 is one such derivative used extensively as a fluorescent DNA stain due to its ability to penetrate cells efficiently. This characteristic makes it valuable in cell biology for chromosome and nuclear staining, DNA content analysis, and plant chromosome analysis. Moreover, Hoechst derivatives show potential as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Catalytic Non-Enzymatic Kinetic Resolution
The compound is also structurally related to piperazine derivatives used in catalytic non-enzymatic kinetic resolutions (KR), a significant area in asymmetric organic synthesis. These resolutions are crucial for the industrial synthesis of chiral compounds. Transition metal-mediated and organocatalyzed KRs have become increasingly popular due to advances in developing chiral catalysts for asymmetric reactions. The non-enzymatic KR of racemic compounds using a chiral catalyst is important in obtaining enantiopure compounds with high enantioselectivity and yield. This review highlights the principal developments in catalytic non-enzymatic KR, covering the literature since 2004 and discussing different types of compounds that have been resolved through this method (Pellissier, 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-O-benzyl 1-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-14-12-19(10-11-20(14)17(22)24-18(2,3)4)16(21)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFLVDKHKWYORF-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Benzyl 1-Boc-2-methylpiperazine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

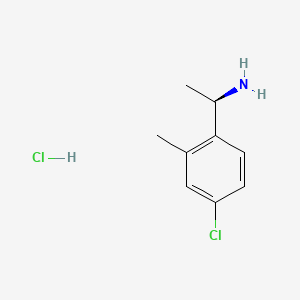
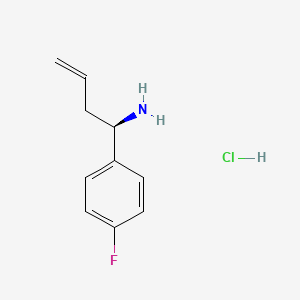

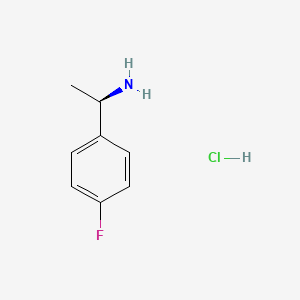

![4-Methyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one](/img/structure/B591854.png)
